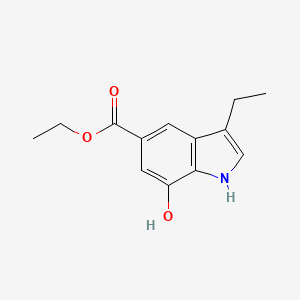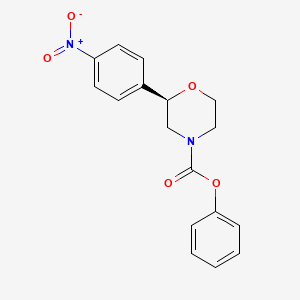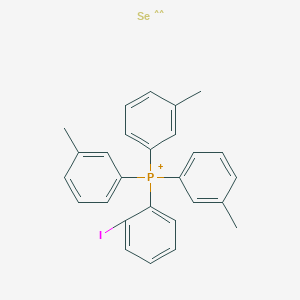
Ethyl 3-ethyl-7-hydroxy-1H-indole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-ethyl-7-hydroxy-1H-indole-5-carboxylate is a synthetic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an ethyl group at the third position, a hydroxy group at the seventh position, and an ethyl ester at the fifth position of the indole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethyl-7-hydroxy-1H-indole-5-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The process begins with the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form the hydrazone intermediate. This intermediate undergoes cyclization and rearrangement to yield the indole derivative. The specific conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-ethyl-7-hydroxy-1H-indole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the seventh position can be oxidized to form a ketone.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 3-ethyl-7-oxo-1H-indole-5-carboxylate.
Reduction: Formation of 3-ethyl-7-hydroxy-1H-indole-5-methanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Ethyl 3-ethyl-7-hydroxy-1H-indole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-ethyl-7-hydroxy-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group at the seventh position and the ester group at the fifth position play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
Ethyl 3-ethyl-7-hydroxy-1H-indole-5-carboxylate can be compared with other similar indole derivatives:
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but with a methyl group at the second position and a hydroxy group at the fifth position.
Ethyl 1H-indole-3-carboxylate: Lacks the hydroxy and ethyl groups, making it less complex.
Ethyl 5-hydroxy-1H-indole-3-carboxylate: Similar but lacks the ethyl group at the third position.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
918446-46-5 |
|---|---|
Formule moléculaire |
C13H15NO3 |
Poids moléculaire |
233.26 g/mol |
Nom IUPAC |
ethyl 3-ethyl-7-hydroxy-1H-indole-5-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-3-8-7-14-12-10(8)5-9(6-11(12)15)13(16)17-4-2/h5-7,14-15H,3-4H2,1-2H3 |
Clé InChI |
LMBDFWFTMFZXNI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CNC2=C1C=C(C=C2O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-[2-(4-Fluorophenyl)ethenyl]-9H-carbazole](/img/structure/B14181732.png)
![lithium;trimethyl-[2-(2H-pyrrol-2-id-1-ylmethoxy)ethyl]silane](/img/structure/B14181737.png)
![6-(4-Fluorophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14181743.png)
![N-[(2-Fluorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14181748.png)
methanone](/img/structure/B14181753.png)




![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3-phenyloxirane-2-carboxamide](/img/structure/B14181775.png)
![Methyl 4-[(2-propyl-1,3-dithiolan-2-yl)ethynyl]benzoate](/img/structure/B14181779.png)

